CID 154881602

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

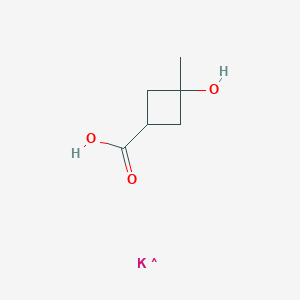

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt: is a chemical compound with the molecular formula C6H9KO3. It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyl group and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through specific reactions, such as hydroxylation and carboxylation.

Formation of the Potassium Salt: The final step involves neutralizing the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

- cis-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt

- 3-hydroxy-3-methylcyclopentanecarboxylic acid Potassium salt

- 3-hydroxy-3-methylcyclohexanecarboxylic acid Potassium salt

Uniqueness

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its specific trans configuration and the presence of both hydroxyl and carboxylate groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Q & A

Q. How can I formulate a hypothesis for studying CID 154881602 that aligns with FINER criteria?

Methodological Answer:

To ensure your hypothesis is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) , start by identifying gaps in existing literature (e.g., unexplored biochemical pathways or structural interactions of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population/System: Target enzymes or cell lines affected by this compound.

- Intervention: Dosage, exposure duration, or molecular modifications.

- Comparison: Control groups or analogous compounds.

- Outcome: Measurable effects (e.g., inhibition efficiency, binding affinity).

Validate feasibility by assessing resource availability and ethical constraints (e.g., toxicity studies). Refine novelty through a literature review using tools like SciFinder or PubMed .

Q. What strategies ensure reproducibility in experimental design for this compound?

Methodological Answer:

Reproducibility requires:

- Detailed Protocols: Document synthesis steps, purification methods (e.g., HPLC conditions), and characterization data (e.g., NMR, mass spectrometry) .

- Control Experiments: Include positive/negative controls and replicates (n ≥ 3).

- Data Transparency: Report raw data, statistical analyses (e.g., p-values, confidence intervals), and instrument calibration details. Use platforms like Zenodo for open-access data sharing .

- Reagent Validation: Confirm compound purity (>95%) and batch consistency via third-party assays.

Q. How do I resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer:

Address discrepancies through:

- Meta-Analysis: Compare experimental conditions across studies (e.g., pH, temperature, solvent systems) that may alter outcomes.

- In Silico Modeling: Use molecular docking (AutoDock) or MD simulations to predict binding modes under varying conditions .

- Dose-Response Curves: Re-evaluate efficacy thresholds (e.g., IC50 values) with standardized assays (e.g., fluorescence-based enzymatic assays).

- Peer Consultation: Engage in interdisciplinary forums to validate hypotheses .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

For non-linear relationships:

- Non-Parametric Tests: Use Kruskal-Wallis for non-normal distributions.

- Multivariate Regression: Model interactions between variables (e.g., concentration vs. enzymatic activity).

- Bayesian Inference: Quantify uncertainty in small datasets or rare events.

- Software Tools: Implement R packages (e.g.,

drcfor dose-response analysis) or Python’s SciPy . Always report effect sizes and power analysis to justify sample sizes .

Q. How can I design a robust literature review framework for this compound?

Methodological Answer:

- Search Strategy: Use Boolean operators in databases (e.g.,

(this compound) AND (kinase inhibition OR toxicity)). Limit to peer-reviewed articles (2015–2025). - Quality Assessment: Apply PRISMA guidelines to screen studies, excluding non-validated methods or low-impact journals .

- Thematic Synthesis: Categorize findings into mechanistic, pharmacological, and structural studies. Use citation managers (EndNote, Zotero) to track sources .

- Gap Analysis: Identify understudied areas (e.g., long-term metabolic effects) for future research .

Q. What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

- IACUC Approval: Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size minimization.

- Toxicity Screening: Conduct acute/chronic toxicity assays (OECD Guidelines 423, 452) before in vivo use.

- Data Integrity: Avoid selective reporting; disclose all adverse events.

- Compliance: Follow institutional and national regulations (e.g., NIH Office of Laboratory Animal Welfare) .

Q. How should I structure a research proposal to investigate this compound’s structural analogs?

Methodological Answer:

- Aims: Define 2–3 testable objectives (e.g., "Compare binding affinities of this compound analogs using SPR").

- Methodology: Outline synthetic routes (e.g., SAR studies), analytical techniques (X-ray crystallography), and computational tools (DFT calculations) .

- Timeline: Allocate milestones (e.g., compound synthesis: Months 1–3; bioassays: Months 4–6).

- Budget: Justify costs for reagents, instrumentation, and personnel. Include contingency funds .

Q. What are best practices for presenting contradictory data in a manuscript on this compound?

Methodological Answer:

- Transparent Reporting: Use tables to juxtapose conflicting results (e.g., divergent IC50 values across studies).

- Contextual Analysis: Discuss variables (e.g., assay sensitivity, buffer composition) that may explain discrepancies.

- Limitations Section: Acknowledge unresolved contradictions and propose validation experiments .

- Visual Aids: Employ heatmaps or forest plots to illustrate data variability .

Q. How do I optimize experimental conditions for this compound’s stability in aqueous solutions?

Methodological Answer:

- Degradation Studies: Monitor stability via HPLC at varying pH (2–12), temperatures (4°C–37°C), and light exposure.

- Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) using DOE (Design of Experiments) .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life.

- Validation: Repeat assays in triplicate and compare with stability guidelines (ICH Q1A) .

Q. What methodologies validate the specificity of this compound for its target protein?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands or fluorescence polarization.

- CRISPR Knockout Models: Confirm phenotype rescue in target-deficient cells.

- Off-Target Screening: Employ proteome-wide approaches (e.g., thermal shift assays, affinity pulldown-MS).

- Structural Validation: Co-crystallize this compound with the target and resolve via X-ray diffraction .

Properties

Molecular Formula |

C6H10KO3 |

|---|---|

Molecular Weight |

169.24 g/mol |

InChI |

InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |

InChI Key |

ONXIAPZCLFBAIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)C(=O)O)O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.